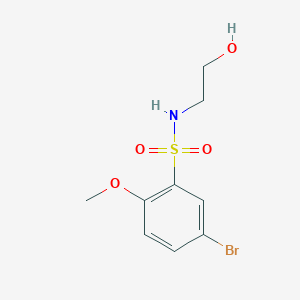

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Descripción general

Descripción

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide typically involves the following steps:

-

Bromination: : The starting material, 2-methoxybenzenesulfonamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 5-position of the benzene ring.

-

N-Alkylation: : The brominated intermediate is then subjected to N-alkylation with 2-chloroethanol in the presence of a base such as potassium carbonate. This reaction introduces the hydroxyethyl group to the nitrogen atom of the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of debrominated products.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication. The presence of the bromine, hydroxyethyl, and methoxy groups may influence the compound’s binding affinity and specificity for its molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-methoxybenzenesulfonamide: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.

N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Lacks the bromine atom, which may influence its biological activity and chemical reactivity.

5-Bromo-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the methoxy group, which may affect its electronic properties and reactivity.

Uniqueness

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is unique due to the combination of the bromine, hydroxyethyl, and methoxy groups on the benzenesulfonamide core. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, with the chemical formula C₉H₁₂BrNO₄S and CAS No. 871269-14-6, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the benzene ring, a methoxy group at the 2-position, and a hydroxyethyl substituent at the nitrogen atom of the sulfonamide group. Its structural characteristics contribute to its biological activity, particularly in targeting cellular mechanisms involved in cancer proliferation.

Research indicates that this compound acts primarily by inhibiting tubulin polymerization. This inhibition disrupts microtubule dynamics, which is crucial for mitosis. The compound has been shown to induce G2/M cell cycle arrest and trigger apoptotic pathways in various cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several human tumor cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC₅₀ (µM) | Mechanism | References |

|---|---|---|---|

| HeLa | 0.5 | Microtubule disruption | |

| MCF-7 | 0.3 | Induction of apoptosis | |

| HT-29 | 0.4 | Cell cycle arrest |

Case Studies

-

Study on Antitumor Activity :

A study investigated the effects of various substituted benzenesulfonamides, including this compound. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity against tumor cells due to their ability to effectively bind to tubulin and inhibit its polymerization. Notably, this compound showed a nanomolar range IC₅₀ against MCF-7 cells, highlighting its potential as an effective antitumor agent . -

Mechanistic Insights :

Further mechanistic studies revealed that treatment with this compound led to significant changes in the microtubule network within treated cells. Immunofluorescence microscopy demonstrated a marked disruption of microtubules, correlating with observed G2/M phase arrest and subsequent apoptosis .

Structure-Activity Relationships (SAR)

The presence of bromine and methoxy groups is crucial for enhancing the biological activity of sulfonamides. Studies exploring various substitutions on the benzene ring have established that:

Propiedades

IUPAC Name |

5-bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO4S/c1-15-8-3-2-7(10)6-9(8)16(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOUOAFJUPSZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640673 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-14-6 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.